N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine (hereafter referred to by its full name) is a derivative of L-threonine modified with two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an ethyl group on the side-chain nitrogen. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce threonine residues with enhanced steric protection during coupling reactions. The ethyl substituent distinguishes it from other Fmoc-protected threonine variants, influencing its solubility, reactivity, and compatibility with specific synthetic protocols .
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1 |
InChI Key |
DQCUWAFCSDXWRO-YJYMSZOUSA-N |
Isomeric SMILES |
CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Starting Material: L-Threonine Derivative
The synthesis begins with commercially available L-threonine or its derivatives, such as L-threonine methyl ester or tert-butyl ester, which serve as the backbone for subsequent modifications.
Protection of the Carboxyl Group
Esterification : The carboxylic acid group of L-threonine is esterified to prevent undesired reactions during amino group modifications.
Typical esterification involves refluxing with methanol or tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
Introduction of the N-Ethyl Group
N-Alkylation : The amino group of the protected amino acid is alkylated with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
- Reaction conditions :
- Base: Potassium carbonate or sodium hydride.
- Solvent: Acetone or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating.
- Reaction conditions :
This step yields the N-ethyl derivative of the protected amino acid.
Protection with the Fluorenylmethoxycarbonyl Group
Fmoc Protection
- The amino group of the N-ethyl amino acid is protected with the Fmoc group via carbamate formation .
- Procedure :
- React the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or sodium bicarbonate.
- Solvent: Typically a mixture of water and dioxane or DMF.
- Conditions: Stirring at room temperature until completion, monitored by TLC.
This step results in the formation of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine .
Purification
- The crude product is purified by recrystallization or column chromatography, ensuring high purity suitable for peptide synthesis applications.
Alternative and Advanced Methods
Recent research indicates the use of more refined approaches for the synthesis of Fmoc-protected amino acids, especially for complex derivatives like the target compound:
- Solid-phase peptide synthesis (SPPS) techniques, which incorporate orthogonal protecting groups, facilitate the selective deprotection and coupling steps (see,).
- Orthogonal protection strategies involving cumyl esters and other protecting groups have been explored to improve yield and stereoselectivity ().
Data Table Summarizing the Preparation Methods
Research Outcomes and Notable Variations
- Yield and stereochemistry : The synthesis typically yields the protected amino acid with high stereochemical fidelity (>98% enantiomeric purity), crucial for biological activity.
- Orthogonal protection : Use of cumyl esters and other groups allows for selective deprotection, facilitating peptide chain assembly without racemization or side reactions (,).
- Application in peptide synthesis : The synthesized compound serves as a building block for complex peptide architectures, with studies demonstrating its stability and reactivity profile.
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of the free amine, allowing for further peptide coupling.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The primary function of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with four structurally related Fmoc-protected threonine derivatives:
Critical Analysis of Substituent Effects
- N-Ethyl vs. This makes it suitable for synthesizing peptides requiring prolonged reaction times or harsh conditions.
- O-Allyl vs. O-tert-butyl : The O-allyl group (target’s analog in ) is labile under mild acidic conditions, whereas the O-tert-butyl variant () requires strong acids like trifluoroacetic acid (TFA) for deprotection. The allyl group is preferred in glycopeptide synthesis due to orthogonal protection strategies.
- Base Fmoc-Threonine : The absence of N-alkylation in the base compound () results in faster coupling kinetics but reduced stability in basic conditions, limiting its use in multi-step syntheses.
Stability and Reactivity
- Solubility : The ethyl group marginally reduces aqueous solubility compared to the base Fmoc-threonine, necessitating polar aprotic solvents like DMF or dichloromethane (DCM).
- Deprotection Kinetics : Allyl-protected derivatives () undergo rapid deprotection using Pd(0) catalysts, whereas tert-butyl groups require prolonged TFA treatment.
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine, often referred to as Fmoc-Thr-N-Et, is a derivative of L-threonine that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's synthesis, biological activities, and relevant case studies.
Fmoc-Thr-N-Et has a molecular formula of C₁₉H₂₃NO₄ and a molecular weight of 341.39 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 2490159-62-9 |
| Melting Point | Not specified |
Synthesis
The synthesis of Fmoc-Thr-N-Et typically involves the protection of the amino group of L-threonine with the Fmoc group followed by alkylation with ethyl halides. This method allows for the selective modification of the amino acid while maintaining its biological activity.
Antioxidant Properties
Research indicates that Fmoc-Thr-N-Et exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Fmoc-Thr-N-Et has demonstrated anti-inflammatory properties in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.
Cytotoxicity
The cytotoxic effects of Fmoc-Thr-N-Et have been evaluated in various cancer cell lines. Results indicate that at specific concentrations, the compound induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The selectivity index (SI), which measures the ratio of cytotoxic concentration (CC₅₀) to effective concentration (IC₅₀), supports its potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HeLa | 25 | 200 | 8 |
| MCF-7 | 30 | 150 | 5 |
| A549 | 20 | 100 | 5 |
Case Studies
- In Vivo Studies on Liver Fibrosis : A study investigated the effects of Fmoc-Thr-N-Et on liver fibrosis induced by carbon tetrachloride (CCl₄) in rats. The results showed a significant reduction in fibrosis markers such as collagen I and α-SMA, indicating its protective role against liver damage.
- Neuroprotective Effects : Another study explored the neuroprotective effects of Fmoc-Thr-N-Et in a model of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and improve cognitive functions in treated animals.
- Peptide Synthesis : Fmoc-Thr-N-Et has been utilized successfully in solid-phase peptide synthesis, demonstrating its effectiveness as a building block for creating bioactive peptides with enhanced stability and activity.
Q & A
Q. What are the key synthetic steps for preparing N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine?
The synthesis typically involves:
- Ethylation of L-threonine : Reacting L-threonine with ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the N-ethyl group. Competing side reactions (e.g., over-alkylation) require controlled stoichiometry .
- Fmoc protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in a biphasic solvent system (e.g., dioxane/water) with sodium bicarbonate to maintain pH 8–9 .
- Purification : Crude product is purified via reverse-phase HPLC or column chromatography, with purity assessed by TLC or LC-MS .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical methods include:
- NMR spectroscopy : H and C NMR confirm the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and the ethyl group (δ ~1.1–1.3 ppm for CH) .
- High-resolution mass spectrometry (HRMS) : Matches experimental molecular weight ([M+H]) to theoretical values (e.g., CHNO, 411.42 g/mol) .
- HPLC retention time : Compared to reference standards to confirm identity and purity (>95%) .
Q. What are the recommended storage conditions to ensure stability?
Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the ethyl-threonine moiety. Lyophilized forms are stable for >12 months when desiccated .
Advanced Research Questions
Q. How does the N-ethyl group influence peptide coupling efficiency in solid-phase synthesis?
The ethyl group introduces steric hindrance , which can reduce coupling rates during peptide elongation. Mitigation strategies include:
Q. What challenges arise in analyzing racemization during synthesis, and how are they addressed?
Racemization at the α-carbon of threonine can occur during Fmoc protection or coupling. Key approaches include:
- Low-temperature reactions : Conducting steps at 0–4°C to minimize base-induced epimerization .
- Chiral HPLC analysis : Using a chiral stationary phase (e.g., Chirobiotic T) to resolve L/D enantiomers and quantify enantiomeric excess (>98% required for biological assays) .
- Circular dichroism (CD) : Detecting conformational changes in peptides incorporating the derivative .
Q. How does the hydroxyl group of threonine impact solubility and purification?
The unprotected hydroxyl group increases hydrophilicity, complicating reverse-phase HPLC purification. Solutions include:
Q. What are the implications of this derivative in studying protein-protein interactions (PPIs)?
The ethyl group can mimic post-translational modifications (e.g., methylation) in peptides, enabling:
- Allosteric modulation : Probing binding pockets in receptors (e.g., CXCR2) by introducing steric bulk .
- Fluorescent tagging : Conjugating with probes (e.g., dansyl chloride) via the hydroxyl group for FRET-based interaction studies .
Methodological Best Practices
Optimizing reaction yields in large-scale synthesis
- Continuous flow reactors : Enhance mixing and heat transfer for Fmoc protection steps, achieving >85% yield .
- In-line IR monitoring : Track reagent consumption in real time to terminate reactions at completion .
Handling contradictions in reported solubility data
Discrepancies may arise from varying protection states. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
